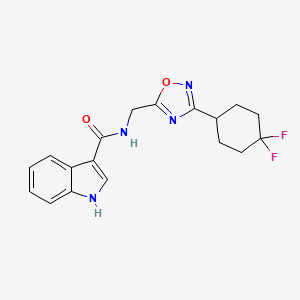

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2/c19-18(20)7-5-11(6-8-18)16-23-15(26-24-16)10-22-17(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNKDIVIUUYQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CNC4=CC=CC=C43)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

- Indole Core : A well-known structure in pharmacology associated with various biological activities.

- Oxadiazole Ring : Enhances reactivity and may interact with biological targets.

- Difluorocyclohexyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.

The precise mechanisms of action for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide are not fully elucidated. However, studies suggest that it may interact with specific enzymes or receptors involved in critical biological pathways. The oxadiazole moiety is particularly notable for its potential to modulate enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of indole compounds can suppress the growth of liver and colon cancer cells with lower IC50 values than standard treatments like 5-fluorouracil .

Antimicrobial Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating selective activity against mycobacteria while exhibiting minimal toxicity towards human cell lines .

Case Studies and Research Findings

- Indole Derivatives Against Mycobacteria : A study synthesized a series of indole-based carboxamides targeting MmpL3 in mycobacterial species. The results indicated potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria .

- Cytotoxicity in Cancer Models : Another research effort focused on the synthesis and evaluation of indole derivatives against human tumor cell lines. The findings highlighted significant anticancer activity linked to specific structural modifications within the indole framework .

Wissenschaftliche Forschungsanwendungen

Structure and Properties

The compound comprises an indole moiety linked to a 1,2,4-oxadiazole ring, with a difluorocyclohexyl group enhancing its pharmacological properties. The presence of these functional groups suggests a range of biological activities, including:

- Antioxidant properties : The compound has shown protective effects against oxidative stress in cellular models, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases.

- Antimicrobial activity : Compounds with similar oxadiazole structures have demonstrated significant antimicrobial effects against various bacterial strains .

Medicinal Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide has potential applications as a therapeutic agent due to its interactions with specific biological targets:

- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, related oxadiazole compounds have shown significant growth inhibition in various cancer cell lines .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Neuroprotection

Research indicates that the compound enhances cell survival under stress conditions in models such as Caenorhabditis elegans, suggesting its role in neuroprotection and treatment strategies for neurodegenerative diseases.

Comparative Analysis with Related Compounds

The uniqueness of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide can be highlighted through comparison with other compounds containing indole or oxadiazole moieties:

| Compound Name | Notable Features |

|---|---|

| 5-(Indol-3-ylmethyl)-1,2,4-Oxadiazoles | Antioxidant properties; less complex |

| Indole Derivatives | Broad range of biological activities; simpler synthesis |

| 1H-Indazole Derivatives | Similar pharmacological profiles; different ring structure |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

- Structure : Replaces the indole-3-carboxamide with a 3-methylthiophene-2-carboxamide group.

- Methyl substitution on the thiophene may enhance metabolic stability but reduce polar surface area.

1-(4-Chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide (BJ10403)

- Structure : Features a cyclopentane-1-carboxamide core substituted with a 4-chlorophenyl group.

- Physicochemical Data: Molecular Formula: C₂₁H₂₄ClF₂N₃O₂ Molecular Weight: 423.884 g/mol Melting Point: Not reported .

- Chlorine substitution may enhance halogen bonding interactions in target binding.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structure : Indole-2-carboxamide substituted with a 5-fluoro group and linked to a 4-benzoylphenyl moiety.

- Synthesis: Synthesized via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO .

- Physicochemical Data :

- Yield: 37.5%

- Melting Point: 249–250°C

- ¹H-NMR : Aromatic protons at δ 7.0–8.0 ppm; NHCO resonance at δ 12.33 ppm.

1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 72)

- Structure : Benzimidazole core linked to a piperidinyl-phenethyl-oxadiazole group.

- Synthesis : Derived from halogenated intermediates (e.g., 4-(bromomethyl)-1,1-difluorocyclohexane) and aromatic amines .

- Physicochemical Data :

- Yield: 68%

- Melting Point: 91–93°C

- Key Differences :

- The benzimidazole core offers enhanced hydrogen-bonding capacity compared to indole.

- Piperidinyl-phenethyl substitution may improve CNS penetration but increase molecular weight.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide | Indole-3-carboxamide | 4,4-Difluorocyclohexyl, 1,2,4-oxadiazole | Not reported | Not reported | Not reported |

| N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide | Thiophene-2-carboxamide | 4,4-Difluorocyclohexyl, methyl | Not reported | Not reported | Not reported |

| BJ10403 | Cyclopentane-1-carboxamide | 4-Chlorophenyl, 4,4-difluorocyclohexyl | 423.884 | Not reported | Not reported |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Indole-2-carboxamide | 5-Fluoro, 4-benzoylphenyl | 359.119 | 249–250 | 37.5 |

| Compound 72 | Benzimidazole | Piperidinyl-phenethyl, 3-methyloxadiazole | Not reported | 91–93 | 68 |

Key Observations and Implications

Structural Flexibility : The 1,2,4-oxadiazole and difluorocyclohexyl motifs are conserved across analogs, suggesting their critical role in stability and target engagement.

Regioisomer Effects : Indole-3-carboxamide derivatives (target) may exhibit different electronic and steric profiles compared to indole-2-carboxamide analogs (e.g., compounds), influencing receptor binding .

Thiophene and benzimidazole analogs may offer balanced properties .

Synthetic Feasibility : Yields for indole- and benzimidazole-based compounds (37.5–68%) highlight challenges in optimizing coupling reactions for bulkier substrates .

Q & A

Basic: What synthetic strategies are recommended for preparing the compound?

Methodological Answer:

The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the indole-carboxamide moiety. For the oxadiazole core, use a nucleophilic substitution reaction with 4,4-difluorocyclohexyl precursors under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . For indole coupling, adopt a condensation reaction using 3-formyl-1H-indole-2-carboxylic acid derivatives under reflux with acetic acid (3–5 hours) . Optimize stoichiometry and solvent polarity to enhance yield.

Basic: How can purification and crystallization of the compound be optimized?

Methodological Answer:

Post-synthesis, recrystallization from a DMF/acetic acid mixture (1:1 ratio) is effective for removing unreacted starting materials . For scale-dependent purification, employ gradient solvent systems (e.g., ethanol/water) to improve crystal homogeneity. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA).

Advanced: What computational methods are suitable for elucidating the reaction mechanism of oxadiazole-indole coupling?

Methodological Answer:

Combine density functional theory (DFT) calculations with experimental validation to map energy profiles of intermediates. Use quantum chemical reaction path searches (e.g., IRC analysis) to identify transition states . Validate computational predictions by trapping intermediates via low-temperature NMR or quenching experiments.

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Unexpected peaks may arise from rotamers or solvent adducts. Use variable-temperature NMR (VT-NMR) to assess dynamic exchange processes. For ambiguous assignments, employ 2D NMR techniques (HSQC, HMBC) or compare with simulated spectra from computational tools like ACD/Labs or Gaussian .

Advanced: What strategies resolve discrepancies between computational predictions and experimental reaction yields?

Methodological Answer:

Apply a feedback loop: refine computational models using experimental data (e.g., adjusting solvation parameters in DFT) . Conduct sensitivity analysis via Plackett-Burman or Box-Behnken designs to identify critical variables (e.g., temperature, catalyst loading) . Cross-validate with isotopic labeling (e.g., ¹³C tracking).

Advanced: How to study structure-activity relationships (SAR) for modifications to the difluorocyclohexyl group?

Methodological Answer:

Systematically substitute the 4,4-difluorocyclohexyl moiety with isosteric groups (e.g., cyclohexane, adamantane) and evaluate electronic effects via Hammett plots. Use molecular docking (AutoDock Vina) to predict binding affinity changes in target proteins. Validate with in vitro assays (e.g., enzyme inhibition) .

Advanced: What experimental design principles minimize trial-and-error in optimizing reaction conditions?

Methodological Answer:

Implement statistical Design of Experiments (DoE) to screen variables (e.g., solvent, temperature, catalyst). Use fractional factorial designs for preliminary screening, followed by response surface methodology (RSM) for optimization . Prioritize factors with Pareto charts and ANOVA.

Advanced: How to analyze byproducts formed during indole-1,2,4-oxadiazole coupling?

Methodological Answer:

Use LC-MS with high-resolution mass spectrometry (HRMS) to identify byproduct masses. Isolate via preparative TLC and characterize using FT-IR (amide I/II bands) and X-ray crystallography. Compare fragmentation patterns with in silico MS simulations (e.g., MetFrag) .

Advanced: What reactor design considerations improve scalability for multi-step synthesis?

Methodological Answer:

For continuous flow synthesis, use microreactors with controlled residence times to enhance heat/mass transfer. Optimize membrane separation (e.g., nanofiltration) for intermediate purification . Model kinetics via computational fluid dynamics (CFD) to predict throughput.

Advanced: How to evaluate solvent effects on the stability of the oxadiazole ring?

Methodological Answer:

Conduct accelerated stability studies in varying solvents (e.g., DMSO, THF, ethanol) under thermal stress (40–80°C). Monitor degradation via UPLC-UV and kinetic modeling (Arrhenius plots). Pair with COSMO-RS simulations to predict solvent-polarity-driven decomposition pathways .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.